![molecular formula C26H22N2O5 B2595810 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 953233-61-9](/img/structure/B2595810.png)
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
The compound “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is related . It has a molecular weight of 270.72 . Another related compound is “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide” with CAS No. 953232-70-7.
Molecular Structure Analysis
The related compound “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” has a molecular weight of 270.72 and its molecular formula is C12H15ClN2O3 . Another related compound, “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide”, has a molecular weight of 344.39 and its molecular formula is C17H16N2O4S.
Physical And Chemical Properties Analysis
The related compound “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” has a molecular weight of 270.72 and its molecular formula is C12H15ClN2O3 . Another related compound, “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide”, has a molecular weight of 344.39 and its molecular formula is C17H16N2O4S.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The isoxazole motif in this compound offers potential for medicinal applications. Researchers have explored its use in drug development due to its structural features. For instance, it could serve as a scaffold for designing novel drugs targeting specific diseases or biological pathways .
Antifungal Agents
The 3,5-diaryl-substituted isoxazole moiety found in related compounds plays a crucial role in antifungal activity. Notably, the antifungal drug micafungin (Mycamine®) contains this motif as a side chain. Micafungin is effective against Candida and Aspergillus-caused dermatomycosis .
Neuropharmacology
While not directly related to this specific compound, isoxazoles have been studied for their neuroactive properties. Naturally occurring isoxazoles like ibotenate and muscimol exhibit psychoactive effects and interact with GABA receptors. Investigating derivatives of these compounds may lead to insights in neuropharmacology .
Organic Synthesis
Isoxazoles are valuable building blocks in organic synthesis. Researchers have developed various synthetic approaches to access isoxazole derivatives. The compound could contribute to the development of new synthetic methodologies or the synthesis of complex molecules .
Biochemical Studies
Researchers may explore the interactions of this compound with biological targets. Its unique structure could provide clues about binding sites, enzymatic activity, or cellular processes. Investigating its effects on specific proteins or pathways could yield valuable insights.
Anticancer Research
Although not directly studied for anticancer properties, compounds with similar structural features have been evaluated for their effects on cancer cells. Researchers could investigate the cytotoxicity and potential anticancer activity of this compound or its derivatives .
Safety and Hazards
properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-30-22-12-11-16(13-24(22)31-2)23-14-17(28-33-23)15-27-26(29)25-18-7-3-5-9-20(18)32-21-10-6-4-8-19(21)25/h3-14,25H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVUMOMCDXBTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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